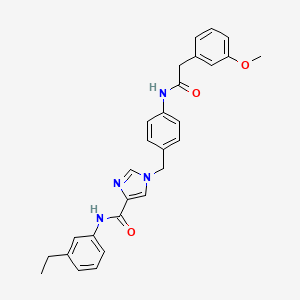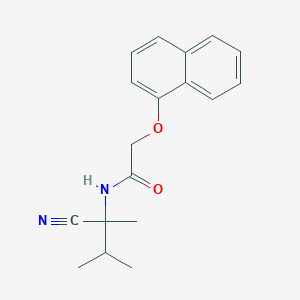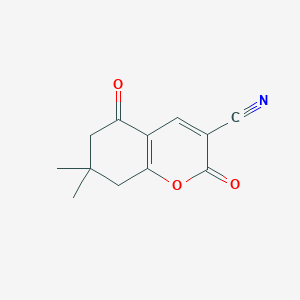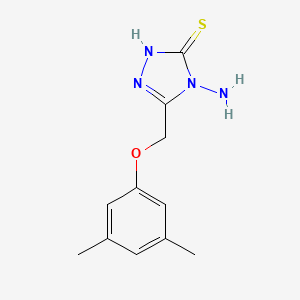
4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains an amino group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a thiol group (-SH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, for example, would add a degree of rigidity to the molecule, while the amino and thiol groups could form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and thiol groups could make the compound soluble in polar solvents .科学的研究の応用
Corrosion Inhibition
A study by Chauhan et al. (2019) explored the use of a similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, as a corrosion inhibitor for copper in saline environments. This compound demonstrated significant inhibition efficiency, highlighting its potential in protecting metals against corrosion in harsh conditions (Chauhan et al., 2019).
Electrochemical Studies
Fotouhi et al. (2002) conducted electrochemical studies on similar thiotriazoles, demonstrating their redox behavior in aqueous-alcoholic media. This research sheds light on the electrochemical properties of thiotriazoles, which can be relevant for applications in electrochemistry and sensor development (Fotouhi et al., 2002).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Compounds like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibited good to moderate antimicrobial activity, indicating potential use in medical applications (Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been analyzed in studies like the one by Sarala et al. (2006). This research is crucial for understanding the physical and chemical properties of such compounds, which is vital for their application in various scientific fields (Sarala et al., 2006).
Synthesis and Characterization
Karrouchi et al. (2016) focused on the synthesis and characterization of Schiff bases of 4-amino-1,2,4-triazole derivatives. Their research revealed significant analgesic and antioxidant properties, indicating potential therapeutic applications (Karrouchi et al., 2016).
Biological Evaluation
Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, which were evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds showed significant inhibitory potentials, suggesting their use in biological and medicinal chemistry (Pillai et al., 2019).
Theoretical Studies
Srivastava et al. (2016) conducted theoretical studies on triazole compounds, assessing their potential biological activities and chemical reactivity. Such studies are fundamental for the design of new compounds with desired properties (Srivastava et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
4-amino-3-[(3,5-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-3-8(2)5-9(4-7)16-6-10-13-14-11(17)15(10)12/h3-5H,6,12H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHJTUUPTIFMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NNC(=S)N2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

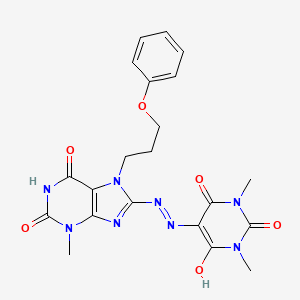
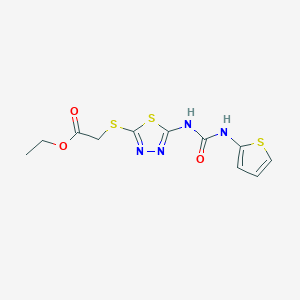
![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)
![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)
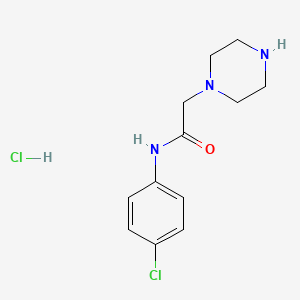
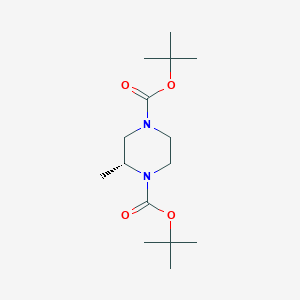
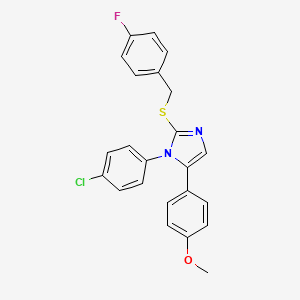
![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)
